

Structure-activity relationship of 8-oxoadenine derivatives as immunomodulators

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Compound of Interest

Compound Name: 8-Allyloxyadenosine

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An In-depth Technical Guide on the Structure-Activity Relationship of 8-Oxoadenine Derivatives as Immunomodulators

For: Researchers, Scientists, and Drug Development Professionals

Introduction

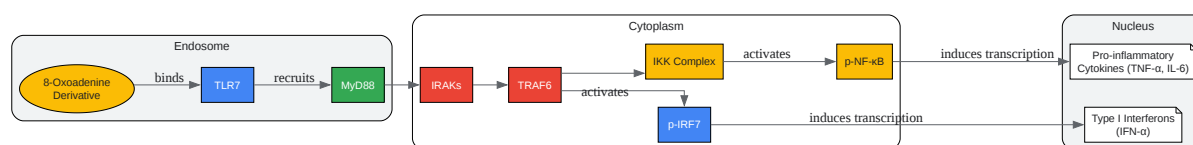
8-Oxoadenine derivatives represent a significant class of small-molecule immunomodulators that primarily exert their effects through the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8.[1] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as single-stranded viral RNA.[2] Human TLR7 is predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells, where its activation leads to the production of type I interferons (IFN α) and proinflammatory cytokines via the IRF7 and NF- κ B pathways, respectively.[1][3] Conversely, TLR8 is mainly found on monocytes, macrophages, and conventional DCs, and its stimulation primarily induces proinflammatory cytokines like TNF- α and IL-12.[2]

The ability of 8-oxoadenine derivatives to stimulate these pathways makes them promising candidates for development as vaccine adjuvants and therapeutics for allergic and neoplastic diseases.[4][5] However, systemic administration can lead to adverse side effects from widespread cytokine release, necessitating the development of safer and more effective compounds.[1][6] This has driven extensive research into the structure-activity relationships (SAR) of the 8-oxoadenine scaffold to optimize potency, receptor selectivity, and cytokine

profiles. This guide provides a detailed overview of the key SAR findings, experimental methodologies, and underlying signaling pathways.

Core Scaffold and Mechanism of Action

The immunomodulatory activity of this class originates from the 8-oxoadenine core, which mimics natural TLR7/8 ligands.[1] Upon entering the endosome of an immune cell, the derivative binds to TLR7 or TLR8, inducing receptor dimerization and initiating a downstream signaling cascade. This process is mediated by the adaptor protein MyD88, leading to the activation of transcription factors NF- κ B and IRF7, which orchestrate the expression of various cytokines and co-stimulatory molecules.



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Caption: TLR7 Signaling Pathway in Plasmacytoid Dendritic Cells.

Structure-Activity Relationship (SAR)

The immunomodulatory profile of 8-oxoadenine derivatives can be precisely tuned by chemical modifications at two primary positions: the N-9 and C-2 positions of the purine ring.

Modifications at the N-9 Position

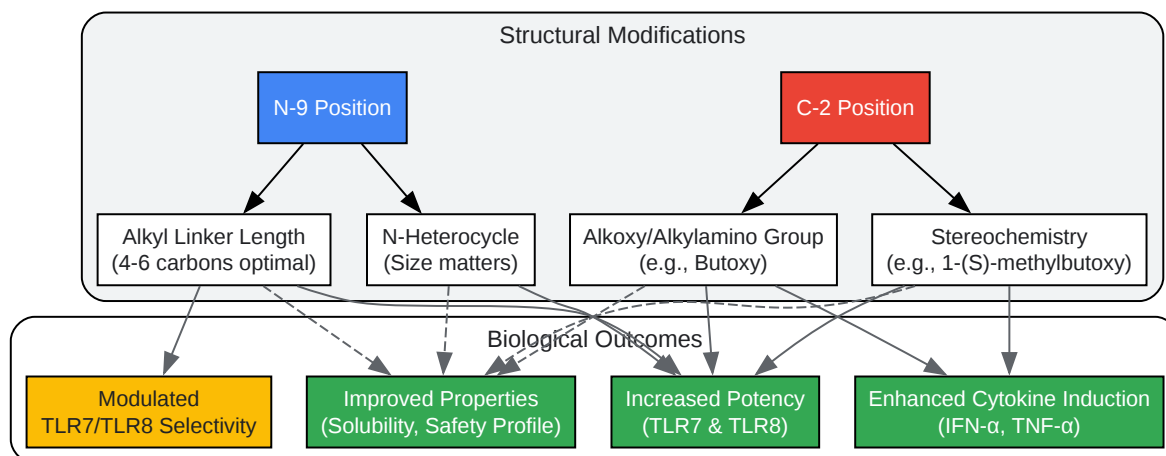
The substituent at the N-9 position is a critical determinant of TLR7/8 potency and selectivity. Numerous reports have detailed the SAR of derivatives with arylmethyl and heteroarylmethyl groups at this position.[1]

- **Alkyl Linker Length:** The length of the alkyl chain linking the 8-oxoadenine core to a terminal heterocyclic ring significantly modulates TLR7/8 selectivity and potency.^[2] Studies on a series of 8-oxoadenines substituted at N-9 with a 4-piperidinylalkyl moiety showed that TLR7/8 activity correlated primarily with the linker length.^{[2][7]} Optimal IFN α induction from human PBMCs is often observed with linkers containing four to six carbons.^[2]
- **Heterocyclic Ring:** The size of the N-heterocycle at the end of the linker also influences activity, although to a lesser extent than linker length.^{[3][4]} In contrast, the chirality of the heterocyclic ring appears to have little impact on TLR7/8 potency or selectivity.^[2]
- **Basic Amines:** Introducing a basic tertiary amine into the N-9 substituent can enhance TLR7 agonistic activity and, importantly, improve aqueous solubility, which is a crucial property for drug development.^[5]

Modifications at the C-2 Position

Substitution at the C-2 position of the 8-oxoadenine ring has been shown to dramatically enhance interferon-inducing activity.

- **Alkoxy and Alkylamino Groups:** The introduction of substituents such as alkoxy, alkylthio, or alkylamino groups at the C-2 position leads to a remarkable increase in activity compared to the unsubstituted parent compound.^[8] Specifically, a 2-butoxy analogue was found to have potent oral activity in mice.^{[8][9]} A compound with a 2-methoxyethylamino group at the C-2 position was found to be 30-fold more potent at inducing IFN in vivo than the known immunomodulator Imiquimod.^[10]
- **Stereochemistry:** Further optimization revealed that stereochemistry can play a significant role. Introducing a 1-(S)-methoxybutoxy group at the 2-position was shown to significantly increase potency for TLR7/8 activity, cytokine induction, and dendritic cell maturation compared to a simple butoxy group.^{[3][4]}



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Caption: Key Structure-Activity Relationships for 8-Oxoadenine Derivatives.

Quantitative Data Summary

The following tables summarize the quantitative SAR data for key modifications at the N-9 and C-2 positions.

Table 1: Effect of N-9 Alkyl Linker Length on TLR7/8 Activity and IFN α Induction (Data conceptualized from findings in[2])

Compound Series (N-9 substituent)	Linker Length (n)	hTLR7 Activity (EC ₅₀ , µM)	hTLR8 Activity (EC ₅₀ , µM)	IFNα Induction (MEC, µM)
4-piperidinylalkyl	1 (methyl)	> 50	> 50	1.1
4-piperidinylalkyl	2 (ethyl)	18.2	> 50	0.3
4-piperidinylalkyl	3 (propyl)	7.9	> 50	0.1
4-piperidinylalkyl	4 (butyl)	6.5	45.1	0.05
4-piperidinylalkyl	5 (pentyl)	5.8	25.6	0.04

MEC: Minimum Effective Concentration

Table 2: Effect of C-2 Substitution on TLR7/8 Activity and Cytokine Induction (Data conceptualized from findings in[3][4])

N-9 Substituent	C-2 Substituent	hTLR7 Activity (EC ₅₀ , µM)	hTLR8 Activity (EC ₅₀ , µM)	IFNα Induction (PC, pg/mL)	TNFα Induction (PC, pg/mL)
4-piperidinylbutyl	2-O-butyl	6.5	45.1	~2500	~1500
4-piperidinylbutyl	2-O-[1-(S)-methylbutoxy]	0.9	5.2	~6000	~4000

PC: Peak Concentration

Experimental Protocols

The evaluation of 8-oxoadenine derivatives typically involves a series of standardized in vitro assays to determine their potency, selectivity, and functional effects on human immune cells.

TLR7/8 Reporter Gene Assay

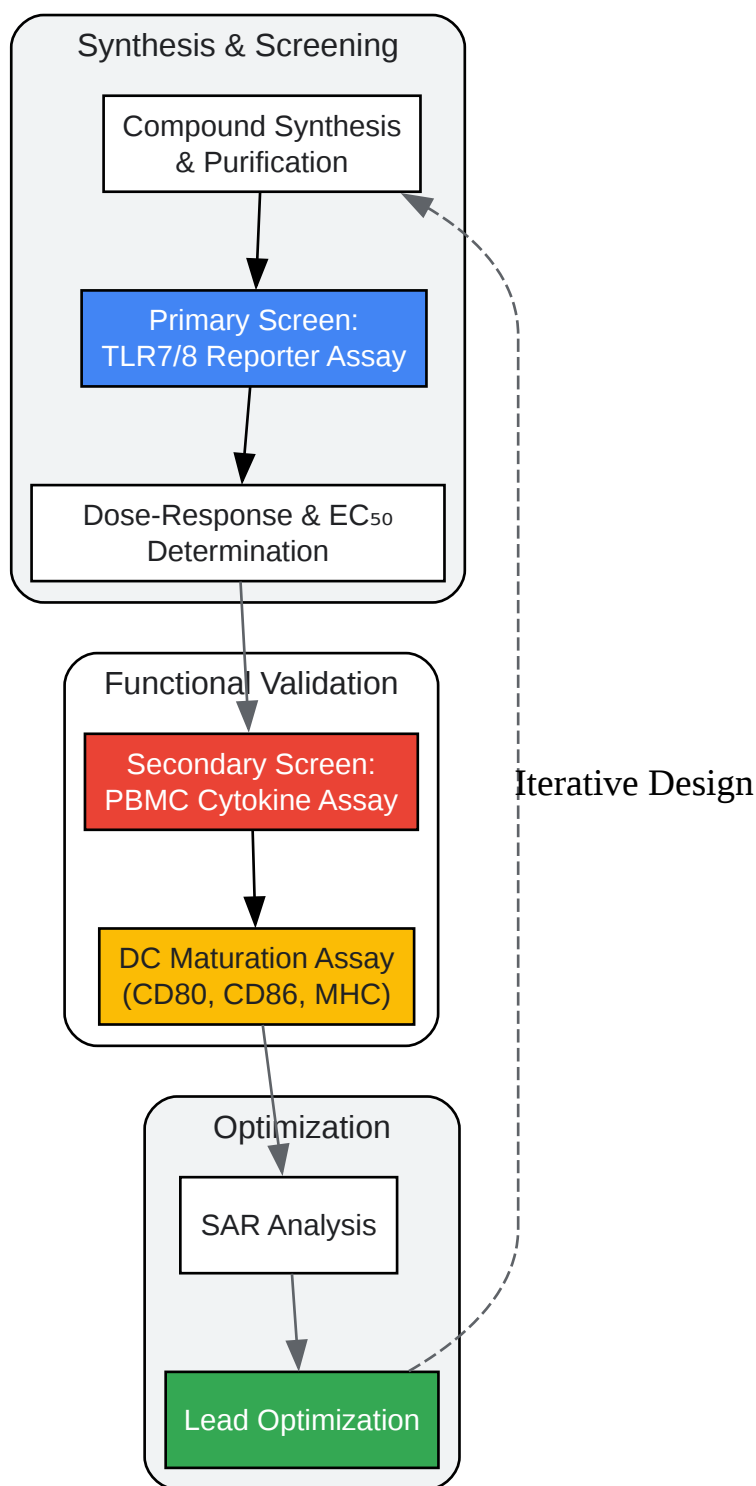
This assay is used to quantify the ability of a compound to activate TLR7 or TLR8 specifically.

- **Cell Line:** Human embryonic kidney (HEK) 293 cells are used. These cells are stably co-transfected with the gene for human TLR7 (or TLR8) and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), under the control of an NF- κ B inducible promoter.
- **Procedure:** a. Plate the transfected HEK-293 cells in 96-well plates and allow them to adhere. b. Prepare serial dilutions of the 8-oxoadenine test compounds. c. Add the compounds to the cells and incubate for 18-24 hours. d. Collect the cell culture supernatant. e. Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.
- **Data Analysis:** Measure the absorbance using a spectrophotometer. The level of SEAP activity is directly proportional to the activation of the NF- κ B pathway downstream of TLR7/8. Calculate EC₅₀ values from the resulting dose-response curves.

Cytokine Induction Assay in Human PBMCs

This functional assay measures the primary output of TLR activation in relevant primary immune cells.

- **PBMC Isolation:** Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
- **Procedure:** a. Plate the PBMCs in 96-well plates at a density of approximately 1×10^6 cells/mL. b. Add serial dilutions of the test compounds to the cells. Include a positive control (e.g., Resiquimod/R848) and a negative control (vehicle). c. Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
- **Data Analysis:** a. Centrifuge the plates and collect the supernatant. b. Measure the concentration of specific cytokines (e.g., IFN α , TNF α) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. c. Determine the minimum effective concentration (MEC) and peak concentration (PC) for each cytokine.



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Caption: General Experimental Workflow for Evaluating 8-Oxoadenine Derivatives.

Conclusion

The 8-oxoadenine scaffold is a highly versatile platform for the development of potent and selective immunomodulators targeting TLR7 and TLR8. Extensive SAR studies have established clear guidelines for tuning the biological activity of these derivatives. Potency and cytokine profiles are critically dependent on the nature of the substituents at the N-9 and C-2 positions. Specifically, the length of the N-9 alkyl linker and the introduction of specific alkoxy groups at the C-2 position are powerful strategies for enhancing TLR7/8 agonism and cytokine induction.[2][3] This detailed understanding allows for the rational design of next-generation 8-oxoadenine derivatives with optimized efficacy and safety profiles, paving the way for their potential application as vaccine adjuvants, anti-cancer agents, and immunotherapies for allergic diseases.[5][6] Future work will likely focus on further refining selectivity, exploring novel substitutions, and developing targeted delivery strategies to maximize therapeutic benefit while minimizing systemic toxicity.[1]

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